2,4,6-Trimethylphenyl 2-methoxybenzoate
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Overview
Description
2,4,6-Trimethylphenyl 2-methoxybenzoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a 2,4,6-trimethylphenyl group attached to a 2-methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylphenyl 2-methoxybenzoate typically involves the esterification of 2,4,6-trimethylphenol with 2-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylphenyl 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions under controlled conditions.
Major Products Formed
Oxidation: Formation of 2,4,6-trimethylbenzoic acid or 2-methoxybenzoic acid.
Reduction: Formation of 2,4,6-trimethylphenylmethanol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
2,4,6-Trimethylphenyl 2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylphenyl 2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may then interact with biological targets. The aromatic rings in the compound can also participate in π-π interactions and hydrogen bonding, influencing its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzophenone: Similar in structure but contains a ketone group instead of an ester.
2,4,6-Trimethylphenylboronic acid: Contains a boronic acid group instead of an ester.
2,4,6-Trimethylbenzoic acid: Contains a carboxylic acid group instead of an ester.
Uniqueness
2,4,6-Trimethylphenyl 2-methoxybenzoate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the ester functionality is required.
Properties
CAS No. |
77408-43-6 |
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Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
(2,4,6-trimethylphenyl) 2-methoxybenzoate |
InChI |
InChI=1S/C17H18O3/c1-11-9-12(2)16(13(3)10-11)20-17(18)14-7-5-6-8-15(14)19-4/h5-10H,1-4H3 |
InChI Key |
FUMOQDFZWVFUPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC(=O)C2=CC=CC=C2OC)C |
Origin of Product |
United States |
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